Vat Green 1

Descripción general

Descripción

Synthesis Analysis

The synthesis of Vat Green 1 involves complex chemical reactions. For instance, the preparation of benzanthrone, a precursor to Vat Green 1, involves the reaction of anthraquinone with glycerol in the presence of iron, which acts as a reducing agent .Molecular Structure Analysis

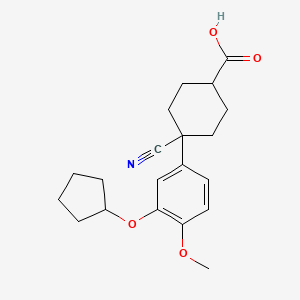

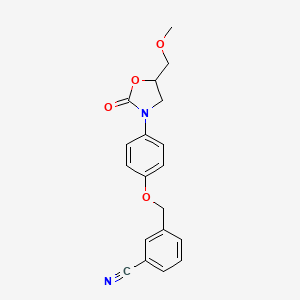

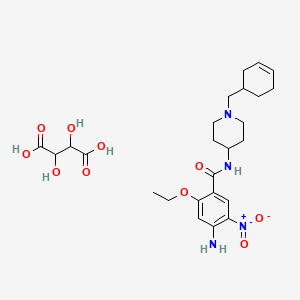

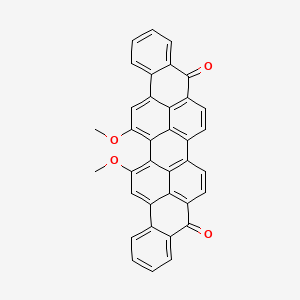

The molecular formula of Vat Green 1 is C36H20O4 . Its monoisotopic mass is 516.136169 Da . The InChIKey of Vat Green 1 is JXUKQCUPTNLTCS-UHFFFAOYSA-N .Chemical Reactions Analysis

Vat dyes, including Vat Green 1, are chemically complex dyes that are insoluble in water. They must first be reduced to the leuco form in an alkaline solution of sodium hydrosulfite before application to the cotton or rayon fiber . Once attached to the fabric, the leuco dye is then oxidized to the insoluble state which is intensely colored .Physical And Chemical Properties Analysis

Vat Green 1 is a dark green solid . It has a molecular weight of 516.5 g/mol . The compound is insoluble in water but can be solubilized by reduction to its leuco form .Aplicaciones Científicas De Investigación

Additive Manufacturing (3D Printing)

Vat Green 1: has been utilized in the field of additive manufacturing , particularly in vat photopolymerization processes . This technique involves curing a liquid resin into a solid object using UV light, layer by layer. The precision and control offered by this method make it suitable for creating complex three-dimensional objects with high mechanical strength and excellent finishing. The incorporation of Vat Green 1 in nanocomposites used in this process can enhance the properties of the final product, making it valuable in industries such as aerospace, automotive, and medical.

Photocatalysis and Environmental Remediation

The compound has shown promise in environmental applications, specifically in the photodegradation of industrial pollutants . Vat Green 1, when combined with multi-walled carbon nanotubes (MWCNTs) and titanium dioxide (TiO2), forms nanocomposites that exhibit photocatalytic activity. These composites can effectively reduce the chemical oxygen demand (COD) of dyes in wastewater, suggesting a potential for Vat Green 1 in treating textile dye pollutants and contributing to water purification efforts.

Green Technology Innovation

In the realm of green technology , Vat Green 1 may play a role in the development of green patents . The compound’s properties could contribute to advancements in sustainable practices and eco-friendly innovations. Research in this area focuses on improving the efficiency and environmental impact of various technologies, where Vat Green 1 could be a component in new materials or processes.

Textile Industry

Vat dyeing: is a traditional application of Vat Green 1, where it is used to impart color to textiles . Recent advancements have explored vat dyeing at room temperature, which can be more energy-efficient and environmentally friendly. The use of bacterial cell lysate in the vatting process is a novel approach that could revolutionize the dyeing industry, with Vat Green 1 being a key dye in these studies.

Nanocomposite Materials

Vat Green 1 is involved in the creation of nanocomposite materials . These materials exhibit superior mechanical, electrical, and thermal properties due to their nanoscale dimensions. Vat Green 1 can be part of the polymer matrix, metal matrix, or ceramic matrix nanocomposites, which are being researched for applications in electronics, aerospace, biomedical, and energy storage sectors.

Electronics and Sensor Technology

The unique properties of Vat Green 1 at the nanoscale, such as high surface area and almost perfect crystal order, make it an interesting candidate for electronics and sensor technology applications . It could be used in the development of sensors that require high sensitivity and specificity, as well as in electronic systems that benefit from the compound’s stability and conductivity.

Mecanismo De Acción

Target of Action

Vat Green 1, a synthetic organic compound, is primarily used as a dye in various industries . Its primary targets are the fibers of fabrics, including cotton, silk, and wool . It binds to these fibers, imparting a vibrant green color .

Mode of Action

The mode of action of Vat Green 1 involves its interaction with the fibers of fabrics . The dye binds to the fibers, resulting in a change in their color . This binding is facilitated by the molecular structure of Vat Green 1, which consists of a complex arrangement of carbon, hydrogen, and nitrogen atoms .

Pharmacokinetics

Vat Green 1 is insoluble in water but soluble in organic solvents such as acetone and ethanol . This solubility profile influences its application in dyeing processes.

Result of Action

The primary result of Vat Green 1’s action is the imparting of a vibrant green color to the fabrics to which it is applied . This color change is due to the dye’s binding to the fabric fibers . In addition to textiles, Vat Green 1 can also be used as a colorant in the production of paints, inks, and plastics .

Safety and Hazards

When handling Vat Green 1, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

Propiedades

IUPAC Name |

30,34-dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H20O4/c1-39-27-15-25-17-7-3-5-9-21(17)35(37)23-13-11-19-20-12-14-24-30-26(18-8-4-6-10-22(18)36(24)38)16-28(40-2)34(32(20)30)33(27)31(19)29(23)25/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUKQCUPTNLTCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044531 | |

| Record name | C.I. Vat Green 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [MSDSonline] | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat Green 1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Vat Green 1 | |

CAS RN |

128-58-5, 113255-70-2, 12663-53-5 | |

| Record name | 16,17-Dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI Vat Green 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat Green 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16,17-dimethoxyviolanthrene-5,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, 16,17-dimethoxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dinaphtho(1,2,3-cd:3',2',1'-lm)perylene-5,10-dione, 16,17-dimethoxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VAT GREEN 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C13513T4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. VAT GREEN 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Vat Green 1 particularly challenging to remove from textile wastewater?

A1: Unlike some other dye classes, Vat Green 1, belonging to the vat dye category, exhibits poor coagulation and flocculation properties []. This means that conventional physical-chemical treatment methods, such as coagulation-flocculation, are less effective in removing it from wastewater.

Q2: What alternative methods have shown promise in removing Vat Green 1 from wastewater?

A2: Research suggests that membrane filtration techniques and adsorption onto specific materials hold potential for Vat Green 1 removal. For instance, studies have explored the use of nano zero-valent iron (NZVI) particles for efficient adsorption of Vat Green 1 from aqueous solutions [, ].

Q3: How does the adsorption of Vat Green 1 onto NZVI particles work?

A3: The adsorption process of Vat Green 1 onto NZVI particles is rapid, achieving equilibrium within a short timeframe []. The Freundlich isotherm model effectively describes this adsorption behavior, suggesting multilayer adsorption onto heterogeneous surfaces [].

Q4: Can the adsorption efficiency of Vat Green 1 onto NZVI be optimized?

A4: Yes, research utilizing experimental design and response surface modeling (RSM) has demonstrated the possibility of optimizing Vat Green 1 removal by NZVI []. Factors such as NZVI dose, pH, contact time, and initial dye concentration significantly influence the adsorption process.

Q5: Beyond wastewater treatment, what other applications have been investigated for Vat Green 1?

A5: Vat Green 1 was explored as a potential dye for a rocket propellant (H-70) in the F-16 EPU due to its visibility []. While the dye successfully provided visual detection upon leakage, it negatively impacted the catalytic activity of the propellant's catalyst.

Q6: Are there any known toxicological concerns associated with Vat Green 1?

A6: Studies on fish species like Channa punctatus have revealed that exposure to sublethal concentrations of Vat Green 1 can induce histological changes in vital organs such as the gills, liver, kidney, and intestine [, ]. These changes indicate potential toxicity and highlight the importance of mitigating the release of Vat Green 1 into aquatic environments.

Q7: Does Vat Green 1 impact the biochemical processes within fish?

A7: Research on Channa punctatus and Cyprinus carpio exposed to Vat Green 1 revealed significant alterations in carbohydrate, protein, and lipid levels in their muscle tissues []. These findings underscore the potential for Vat Green 1 to disrupt metabolic processes in aquatic organisms.

Q8: What strategies can be employed to reduce the environmental impact of Vat Green 1?

A8: Minimizing the environmental impact of Vat Green 1 requires a multifaceted approach. This includes optimizing dyeing processes to reduce dye consumption and wastewater generation, implementing effective treatment technologies for dye removal from effluents, and exploring alternative dyes with lower environmental footprints [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.